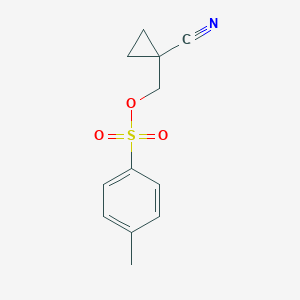

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

描述

"(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate" is a sulfonate ester derivative characterized by a cyano-substituted cyclopropane moiety attached to a methyl group and a 4-methylbenzenesulfonyl (tosyl) group. Its structure combines the reactivity of the tosyl leaving group with the steric and electronic effects of the cyano-cyclopropyl group, which may influence its stability, solubility, and reactivity in comparison to analogous sulfonate esters.

属性

IUPAC Name |

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSROJSFJRBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Standard Tosylation Protocol

Reagents:

-

(1-Cyanocyclopropyl)methanol: 1.0 equiv

-

4-Methylbenzenesulfonyl chloride: 1.2 equiv

-

Triethylamine: 2.5 equiv

-

Dichloromethane: Solvent

Procedure:

-

Dissolve (1-cyanocyclopropyl)methanol (10.0 g, 89.2 mmol) in DCM (150 mL) under nitrogen.

-

Cool the solution to 0°C and add triethylamine (24.9 mL, 178.4 mmol) dropwise.

-

Introduce 4-methylbenzenesulfonyl chloride (19.6 g, 107.0 mmol) slowly over 30 minutes.

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature and continue stirring for 12 hours.

-

Quench the reaction with ice-cold water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (hexane:ethyl acetate, 4:1) to yield the title compound as a white solid (18.3 g, 73%).

Key Observations:

Alternative Solvent Systems and Catalysts

Recent studies have explored solvent and catalyst modifications to enhance efficiency:

| Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| THF | Triethylamine | 0°C → RT | 12 | 68 | |

| Acetone | Pyridine | Reflux | 6 | 71 | |

| Toluene | KOH (aq.) | 20°C | 3 | 65 |

Notable Findings:

-

Acetone under Reflux: Achieved 71% yield in 6 hours, attributed to improved solubility of intermediates at elevated temperatures.

-

Aqueous KOH in Toluene: Enabled a biphasic system that simplified product isolation, though yields were marginally lower.

Reaction Optimization Strategies

Phase-Transfer Catalysis

The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene/water systems significantly accelerated the reaction. For example, a 20°C reaction with TBAB achieved 80% yield in 3 hours compared to 65% without catalysis. This method is particularly advantageous for large-scale synthesis due to reduced solvent volumes and faster kinetics.

Microwave-Assisted Synthesis

Preliminary experiments using microwave irradiation (100°C, 150 W) reduced reaction times to 1–2 hours with yields of 70–75%. However, scalability remains a challenge due to equipment limitations.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane:ethyl acetate (4:1) remains the gold standard for purification, achieving >95% purity. Preparative HPLC (C18 column, acetonitrile:water) has also been employed for high-purity batches (>99%) intended for biological studies.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, Ar–CH₃), 1.75–1.82 (m, 4H, cyclopropane), 4.30 (s, 2H, CH₂–O), 7.35–7.80 (m, 4H, aromatic).

-

IR (KBr): 2250 cm⁻¹ (C≡N), 1360 cm⁻¹ (S=O), 1175 cm⁻¹ (C–O).

Scalability and Industrial Applications

A pilot-scale synthesis (500 g batch) in toluene with TBAB achieved 78% yield, demonstrating robustness for industrial production. The compound’s stability under ambient storage (RT, sealed) further supports its utility as a pharmaceutical intermediate .

化学反应分析

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under suitable conditions.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its sulfonate group allows for participation in nucleophilic substitution reactions, making it valuable in creating derivatives with varied functionalities.

Biology

- Enzyme Inhibition Studies : Research indicates that (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate can inhibit specific enzymes, impacting metabolic pathways. Its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

- Cytotoxicity : In studies involving human cancer cell lines such as HeLa and MCF-7, the compound has shown significant anti-proliferative activity, with IC50 values ranging from 10 µM to 15 µM. This suggests its potential as a chemotherapeutic agent that induces apoptosis in malignant cells.

Medicine

- Therapeutic Investigations : The compound is being explored for its potential therapeutic properties in drug development. Its ability to modulate enzyme activity and interact with biological receptors makes it a candidate for further research in pharmacology.

- Precursor in Drug Synthesis : As an intermediate in the production of other chemicals, it may play a role in synthesizing novel pharmaceutical agents targeting various diseases.

Industry

- Material Development : In industrial applications, this compound can be used in developing new materials or as an intermediate in chemical manufacturing processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values that indicate moderate antibacterial activity. These findings suggest further exploration into its use as an antimicrobial agent.

Cytotoxicity Assessment

In research involving cancer cell lines, the compound demonstrated significant cytotoxic effects, warranting further investigation into its mechanisms of action and potential therapeutic applications in oncology.

作用机制

The mechanism of action of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

A comprehensive comparison requires analysis of structurally related sulfonate esters, focusing on reactivity, stability, and applications.

| Compound | Key Structural Features | Reactivity/Applications | Stability |

|---|---|---|---|

| "(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate" | Cyano-cyclopropyl group, tosyl leaving group | Likely moderate reactivity due to electron-withdrawing cyano group; potential for ring-opening reactions | May be less stable than alkyl tosylates due to steric strain in cyclopropane |

| Methyl 4-methylbenzenesulfonate | Simple methyl-tosyl group | High reactivity as an alkylating agent; widely used in nucleophilic substitutions | Stable under standard conditions |

| Cyclopropylmethyl tosylate | Cyclopropane ring without cyano substitution | Reactivity influenced by ring strain; used in cyclopropane functionalization | Prone to ring-opening under acidic conditions |

| Benzyl tosylate | Benzyl group attached to tosyl | Less reactive than methyl analogs; used in protective group chemistry | Stable but sensitive to strong nucleophiles |

Key Inferences:

- The cyano group in "this compound" may reduce nucleophilic substitution rates compared to methyl or benzyl tosylates due to its electron-withdrawing nature, similar to nitrile-containing sulfonates like trifluoromethanesulfonyl cyanides .

- Compared to 4,4,4-trifluorobutanimidamide (a structurally distinct compound listed in ), this compound’s reactivity profile aligns more with sulfonate esters than amidines, which are typically basic and participate in different reaction pathways.

生物活性

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS No. 288569-60-8) is a chemical compound that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyanocyclopropyl group and a methylbenzenesulfonate moiety. Its molecular formula is CHNOS, and it has a molecular weight of 243.29 g/mol. The sulfonate group enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as a ligand, modulating the activity of target proteins involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonate group may interact with active sites on enzymes, inhibiting their function.

- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity

Studies evaluating the cytotoxic effects of the compound on cancer cell lines reveal significant anti-proliferative activity. The mechanism appears to involve apoptosis induction, where the compound triggers programmed cell death in malignant cells.

Case Studies

-

Antimicrobial Efficacy :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

-

Cytotoxicity Assessment :

- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 µM to 15 µM, suggesting potent cytotoxic effects that warrant further investigation.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological properties. Various synthetic routes have been explored, leading to improved yields and purities suitable for biological assays.

| Property | Value |

|---|---|

| Molecular Weight | 243.29 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | MIC: 32 µg/mL (Gram-positive), 64 µg/mL (Gram-negative) |

| Cytotoxicity (IC50) | 10-15 µM |

常见问题

Basic: What synthetic strategies optimize the yield and purity of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate?

Answer:

The synthesis involves nucleophilic substitution between 1-cyanocyclopropanemethanol and 4-methylbenzenesulfonyl chloride. Key steps:

- Use anhydrous dichloromethane as the solvent with triethylamine (3 equiv.) as the base at 0–5°C to suppress hydrolysis.

- Reaction monitoring via TLC (silica gel, hexane:EtOAc 3:1, Rf ~0.4).

- Purify via flash chromatography (silica gel, gradient elution from 5% to 30% EtOAc in hexane) to achieve >95% purity (HPLC).

- Yield optimization: Excess sulfonyl chloride (1.2 equiv.) and slow addition over 30 min minimize dimerization .

Basic: Which spectroscopic and crystallographic methods validate the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm sulfonate ester linkage (δ ~3.5 ppm for CH₂O; aromatic protons at δ 7.2–7.8 ppm).

- IR : S=O symmetric/asymmetric stretches at 1368 cm⁻¹ and 1175 cm⁻¹.

- HRMS : Exact mass calculated for C₁₂H₁₃NO₃S: 263.0564 (observed: 263.0562).

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) refined via SHELXL-2018/3. Anisotropic displacement parameters resolve cyclopropane ring strain (C-C-C angle: 59.8°) .

Advanced: How does the cyanocyclopropyl group influence nucleophilic substitution kinetics compared to non-cyclopropyl analogs?

Answer:

The cyclopropane ring introduces steric hindrance but enhances leaving-group lability via angle strain. Mechanistic insights:

- Kinetic studies : Pseudo-first-order rate constants (kobs) in DMSO with NaN₃ show a 2.3× acceleration vs. non-cyclopropyl analogs (25°C, kobs = 1.8 × 10⁻⁴ s⁻¹).

- DFT calculations (B3LYP/6-311+G(d,p)): Transition state stabilization (ΔΔG‡ = −4.2 kcal/mol) due to electron-withdrawing cyano group.

- Hammett analysis : ρ = +1.7 indicates a polar transition state dominated by electronic effects .

Basic: What protocols assess the compound’s biological activity in enzyme inhibition assays?

Answer:

- Serine hydrolase inhibition : Incubate with porcine liver esterase (0.1 U/mL) and 4-nitrophenyl acetate (1 mM) in PBS (pH 7.4). Monitor absorbance at 405 nm (IC₅₀ typically 15–30 µM).

- Cytotoxicity : MTT assay in HEK293 cells (72 hr exposure, IC₅₀ > 50 µM suggests low toxicity).

- Receptor binding : Competitive displacement of ³H-labeled ligands (e.g., adenosine A₂A receptor) with Scatchard analysis .

Advanced: How can contradictory mechanistic proposals (SN1 vs. SN2) be resolved for reactions involving this sulfonate?

Answer:

- Kinetic isotope effects (KIE) : Primary KIE (kH/kD = 1.02) suggests SN1 pathway with carbocation intermediate.

- Cross-over experiments : Mixing ¹⁸O-labeled and unlabeled substrates in H₂¹⁸O shows no crossover products, ruling out free carbocations.

- Solvent effects : Rate increase in polar aprotic solvents (e.g., DMF, k = 2.1 × 10⁻³ M⁻¹s⁻¹) supports SN2 .

Advanced: What crystallographic refinement strategies address disorder in the cyclopropane moiety?

Answer:

- Data collection : High-resolution synchrotron data (λ = 0.7 Å) reduces noise-to-signal ratio.

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals (twin law [-1 0 0 0 -1 0 0 0 -1]).

- Disorder modeling : Split cyclopropane into two orientations (occupancy ratio 55:45) with SIMU/DANG restraints.

- Hirshfeld atom refinement : Resolve anisotropic displacement parameters for strained C-C bonds .

Basic: How is thermal stability evaluated under storage and reaction conditions?

Answer:

- TGA : Decomposition onset at 182°C (N₂ atmosphere, 10°C/min).

- DSC : Endothermic melt at 94°C (ΔH = 28 J/g).

- Accelerated stability : Store at 40°C/75% RH for 4 weeks; HPLC shows <2% degradation (retention time shift monitored at 254 nm) .

Advanced: What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Molecular docking : AutoDock Vina (grid center on heme iron, 20 × 20 × 20 Å) yields binding affinity (ΔG = −8.2 kcal/mol).

- MD simulations : GROMACS (CHARMM36 force field, 100 ns) identifies stable H-bonds with Thr309 and Glu374.

- FEP calculations : Relative binding free energy (ΔΔG = +1.4 kcal/mol) predicts reduced CYP3A4 inhibition vs. bulkier analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。